REACTION_CXSMILES
|
Cl[CH2:2][C:3]1[CH:8]=[CH:7][C:6]([Si:9]([O:14][CH3:15])([O:12][CH3:13])[O:10][CH3:11])=[CH:5][CH:4]=1.[N-:16]=[N+:17]=[N-:18].[Na+]>>[N:16]([CH2:2][C:3]1[CH:8]=[CH:7][C:6]([Si:9]([O:14][CH3:15])([O:12][CH3:13])[O:10][CH3:11])=[CH:5][CH:4]=1)=[N+:17]=[N-:18] |f:1.2|
|
Name
|
|
Quantity
|
1 mol
|
Type
|
reactant
|
Smiles
|
ClCC1=CC=C(C=C1)[Si](OC)(OC)OC
|
Name
|
|
Quantity
|
1.1 mol
|
Type
|
reactant
|
Smiles
|
[N-]=[N+]=[N-].[Na+]
|
Name
|
Example 1 ( a )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
150 °C
|
Type
|
CUSTOM
|
Details
|
under stirring at 150° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Then the salt formed
|
Type
|
CUSTOM
|
Details
|
was separated
|
Type
|
DISTILLATION
|
Details
|
the subsequent distillation under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
N(=[N+]=[N-])CC1=CC=C(C=C1)[Si](OC)(OC)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |